molecular formula C13H16ClF3N2O B2773295 N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride CAS No. 1707358-36-8

N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride

Cat. No.: B2773295
CAS No.: 1707358-36-8
M. Wt: 308.73
InChI Key: YFEYEBYIOCYPKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to N-(Piperidin-4-yl)-3-(Trifluoromethyl)benzamide Hydrochloride in Medicinal Chemistry

Historical Context of Piperidine-Benzamide Hybrid Scaffolds

Piperidine-benzamide hybrids have emerged as privileged structures in medicinal chemistry due to their adaptability in targeting diverse biological pathways. The piperidine ring, a six-membered saturated heterocycle, provides a rigid yet flexible framework that enhances lipid solubility and facilitates blood-brain barrier penetration. Early applications of piperidine derivatives focused on central nervous system (CNS) targets, such as opioid receptors and neurotransmitter transporters, where the nitrogen atom’s basicity enabled favorable interactions with aspartate or glutamate residues in binding pockets.

The benzamide moiety, conversely, contributes hydrogen-bonding capabilities through its amide group, often serving as a bioisostere for carboxylic acids or esters. Hybridizing benzamide with piperidine creates a balanced molecular profile:

  • Conformational restraint from the piperidine ring reduces entropic penalties during protein-ligand binding.
  • Polar surface area from the amide group improves aqueous solubility without compromising membrane permeability.

Recent advances in scaffold diversification, such as aziridine amide ring-opening reactions, have expanded access to sp³-rich piperidine-benzamide analogues with enhanced three-dimensionality. These developments address historical challenges associated with flat, aromatic-dominated drug candidates, which often exhibit poor selectivity and pharmacokinetic profiles.

Table 1: Key Physicochemical Properties of this compound
Property Value
Molecular Formula C₁₃H₁₆ClF₃N₂O
Molecular Weight 308.73 g/mol
Hydrogen Bond Donors 2 (amide NH, piperidine NH⁺)
Hydrogen Bond Acceptors 5 (amide O, F₃C, Cl⁻)
Topological Polar Surface Area 41.6 Ų
LogP (Predicted) 2.1 ± 0.3

Data derived from structural analogs and computational models.

Rationale for Trifluoromethyl Substitution in Bioactive Molecules

The trifluoromethyl (-CF₃) group serves as a strategic replacement for methyl (-CH₃) or other electron-donating substituents in drug design. Statistical analyses of 28,003 compound pairs revealed that -CF₃ substitution improves bioactivity by ≥10-fold in 9.19% of cases, particularly when proximal to aromatic residues like phenylalanine (Phe), histidine (His), or arginine (Arg). For this compound, the -CF₃ group confers three critical advantages:

  • Metabolic Stability : The strong C-F bond resists oxidative degradation by cytochrome P450 enzymes, extending plasma half-life compared to -CH₃ analogues.
  • Electron-Withdrawing Effects : The -CF₃ group polarizes the benzamide ring, enhancing dipole-dipole interactions with protein targets. This is particularly effective in ortho and para positions, though meta substitution (as in this compound) offers steric advantages near bulky binding pockets.
  • Lipophilicity Modulation : While -CF₃ increases logP by ~0.5 units versus -CH₃, its hydrophobic surface area improves membrane permeability without exacerbating solubility limitations.

Quantum mechanics/molecular mechanics (QM/MM) studies demonstrate that -CF₃ groups engage in unique non-covalent interactions:

  • Fluorine-π interactions with Phe/Tyr side chains (binding energy: −2.3 to −3.1 kcal/mol)
  • Dipole stacking with histidine imidazole rings
Table 2: Comparative Bioactivity of -CH₃ vs. -CF₃ Substituted Benzamides
Target Class -CH₃ IC₅₀ (nM) -CF₃ IC₅₀ (nM) Fold Improvement
Serine Proteases 450 ± 120 38 ± 11 11.8×
GPCRs (Class A) 920 ± 240 210 ± 45 4.4×
Kinases (Tyrosine) 1300 ± 300 650 ± 90 2.0×

Representative data from -CH₃/–CF₃ paired analogs.

Properties

IUPAC Name

N-piperidin-4-yl-3-(trifluoromethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)10-3-1-2-9(8-10)12(19)18-11-4-6-17-7-5-11;/h1-3,8,11,17H,4-7H2,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEYEBYIOCYPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC(=CC=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Structural Overview

The compound has a molecular formula of C12H13ClF3N and a CAS number of 1707358-36-8. Its structure includes a piperidine ring, a trifluoromethyl group, and a benzamide moiety, contributing to its pharmacological properties. The synthesis typically involves the reaction of piperidine derivatives with trifluoromethylbenzoyl chloride under controlled conditions to optimize yield and purity.

This compound primarily interacts with various biological targets, including receptors and enzymes involved in neurotransmitter modulation. Compounds containing piperidine structures are often linked to the modulation of central nervous system activities, indicating potential applications in treating neurological disorders .

1. Anticancer Activity

Recent studies have shown that compounds similar to N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide exhibit significant anticancer properties. For instance, benzoylpiperidine derivatives have demonstrated selective inhibition against various cancer cell lines, with IC50 values ranging from 7.9 to 92 µM across human breast, ovarian, and colorectal cancer cells .

2. Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of monoacylglycerol lipase (MAGL), a target in cannabinoid signaling pathways. A related study identified a derivative with an IC50 value of 0.84 µM for MAGL inhibition, indicating that modifications in the piperidine structure can enhance bioactivity .

3. Antimicrobial Activity

In terms of antimicrobial properties, research has indicated that benzamide derivatives show moderate antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide could be explored for its potential use as an antimicrobial agent .

Case Study 1: Anticancer Activity

A study evaluated the effects of several benzoylpiperidine derivatives on cancer cell lines. Compound 20 , which shares structural similarities with N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide, exhibited potent inhibitory effects on cell growth with an IC50 value of 80 nM against MAGL and significant cytotoxicity against cancer cells .

Case Study 2: Enzyme Inhibition

In another investigation focused on enzyme inhibitors, compounds derived from the piperidine framework were tested for their ability to inhibit acetylcholinesterase (AChE). The results indicated strong inhibitory activity across several derivatives, suggesting that N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide could also be effective in this capacity .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Type Target IC50/EC50 Values Comments
AnticancerVarious Cancer Cell Lines7.9 - 92 µMSignificant cytotoxicity observed
Enzyme InhibitionMonoacylglycerol Lipase0.84 µMCompetitive inhibition mode
AntimicrobialS. aureus, E. coliModerate ActivityPotential for development as antimicrobial

Scientific Research Applications

Pharmaceutical Development

N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride is primarily utilized in pharmaceutical development due to its potential therapeutic applications:

  • Receptor Modulation : Compounds containing piperidine structures are often implicated in modulating neurotransmitter pathways, particularly within the central nervous system. This makes them candidates for developing treatments for neurological disorders.
  • Antagonist Activity : Research indicates that derivatives of this compound may act as antagonists for various receptors, including chemokine receptors such as CCR2. A novel series of human CCR2 chemokine receptor antagonists was identified based on similar structural frameworks, demonstrating the potential for this compound in treating inflammatory diseases .

Several studies have explored the biological activity of this compound and its analogs:

  • Antimicrobial Properties : Investigations into benzamides have shown that modifications can lead to compounds with enhanced antimicrobial activity against various pathogens. For instance, certain derivatives exhibited significant inhibitory activity against Sclerotinia sclerotiorum, indicating that similar modifications to this compound could yield potent antifungal agents .
  • In Vivo Studies : In vivo characterization has been performed on related compounds to assess their pharmacokinetics and therapeutic efficacy. These studies often involve evaluating the compounds' effects on disease models, which can provide insights into their potential clinical applications .

Data Tables

Application Description Example Studies
Pharmaceutical DevelopmentUsed in drug design targeting neurotransmitter pathways and receptor modulationCCR2 antagonists research
Antimicrobial ActivityExhibits inhibitory effects against fungal pathogensSclerotinia sclerotiorum studies
In Vivo EfficacyEvaluated for pharmacokinetics and therapeutic effects in disease modelsVarious pharmacological studies

Q & A

Q. What are the recommended synthetic routes for N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via amide coupling between 3-(trifluoromethyl)benzoyl chloride and 4-aminopiperidine, followed by HCl salt formation. Key steps include:
  • Coupling reaction : Use HBTU or BOP as coupling agents in THF or dichloromethane (DCM) with triethylamine (Et₃N) as a base. Stirring for 12–24 hours at room temperature ensures complete conversion .
  • Purification : Column chromatography (silica gel, 5–10% methanol/DCM) isolates the free base. Conversion to hydrochloride salt is achieved by treating with HCl in ethanol .
  • Critical factors : Excess benzoyl chloride (1.2–1.5 eq.) and anhydrous conditions improve yields (>70%). Temperature control prevents decomposition of the trifluoromethyl group .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodology :
  • NMR spectroscopy : ¹H and ¹³C NMR confirm the benzamide and piperidine moieties. Key signals include:
  • ¹H: δ 7.7–8.1 ppm (aromatic protons adjacent to CF₃), δ 3.1–3.5 ppm (piperidine N-CH₂) .
  • ¹³C: ~167 ppm (amide carbonyl), 125–130 ppm (CF₃-coupled aromatic carbons) .
  • Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z ~303.1 (free base) and a chloride adduct for the hydrochloride salt .
  • HPLC : Use a C18 column (ACN/water + 0.1% TFA) to confirm ≥95% purity .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodology :
  • Hazard assessment : Conduct a pre-experiment risk analysis (e.g., using ACS guidelines) for mutagenicity and decomposition risks. Ames testing data suggest moderate mutagenicity, requiring Biosafety Level 2 (BSL-2) practices .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory during synthesis due to volatile reagents (e.g., DCM) .
  • Storage : Store at 2–8°C in airtight, light-resistant containers. Stability studies indicate decomposition >40°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodology :
  • Dose-response analysis : Use standardized assays (e.g., IC₅₀ in enzyme inhibition) to compare activity. For example, discrepancies in receptor binding may arise from variations in assay pH or solvent (DMSO vs. saline) .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects. The trifluoromethyl group’s metabolic stability reduces false negatives .
  • Statistical validation : Apply ANOVA or Student’s t-test to confirm reproducibility across ≥3 independent replicates .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodology :
  • Lipophilicity adjustment : Introduce polar substituents (e.g., hydroxyl groups) on the piperidine ring to enhance solubility. LogP calculations (e.g., using ChemAxon) guide modifications .
  • Prodrug design : Acetylate the piperidine amine to improve oral bioavailability. Hydrolysis in plasma regenerates the active form .
  • Plasma stability assays : Incubate with liver microsomes to assess metabolic half-life. CF₃ groups typically confer resistance to oxidation .

Q. How does the trifluoromethyl group influence binding affinity in structure-activity relationship (SAR) studies?

  • Methodology :
  • Computational docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., kinases). The CF₃ group enhances hydrophobic contacts in binding pockets .
  • Isosteric replacement : Synthesize analogs with -CH₃ or -Cl substituents. Bioassays reveal that CF₃ improves IC₅₀ by 3–5x compared to -CH₃ in kinase inhibition .
  • Thermodynamic profiling : ITC (isothermal titration calorimetry) quantifies entropy-driven binding contributions from the CF₃ group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.